molecular formula C16H22N4 B5146325 3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine

3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine

Cat. No. B5146325
M. Wt: 270.37 g/mol
InChI Key: YTEYJJBIJYJNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine, commonly known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of pyridine derivatives, and its molecular formula is C16H22N4.

Mechanism of Action

The mechanism of action of EPM is not yet fully understood. However, it has been suggested that EPM may exert its antitumor effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. EPM has also been shown to inhibit the replication of the hepatitis B virus and the influenza virus.
Biochemical and Physiological Effects:
EPM has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. EPM has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using EPM in lab experiments is its low toxicity profile and high selectivity for cancer cells. However, one of the limitations of using EPM is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

Future research on EPM could focus on its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Further studies could also investigate the molecular mechanisms underlying the antiviral and anti-inflammatory effects of EPM. Additionally, research could be conducted to improve the solubility and bioavailability of EPM to enhance its therapeutic potential.

Synthesis Methods

The synthesis of EPM involves the reaction of 2-bromopyridine with N-methyl-N-(2-hydroxyethyl)amine to form 2-(2-pyridinyl)ethyl-N-methyl-N-(2-hydroxyethyl)amine. This intermediate product is then reacted with ethyl chloroformate and triethylamine to form 3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine.

Scientific Research Applications

EPM has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess antitumor, antiviral, and anti-inflammatory properties. EPM has also been investigated for its potential use as a diagnostic tool in the detection of cancer cells.

properties

IUPAC Name

3-(ethylaminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-3-17-13-14-7-6-11-19-16(14)20(2)12-9-15-8-4-5-10-18-15/h4-8,10-11,17H,3,9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEYJJBIJYJNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(N=CC=C1)N(C)CCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine

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